Dacrysterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

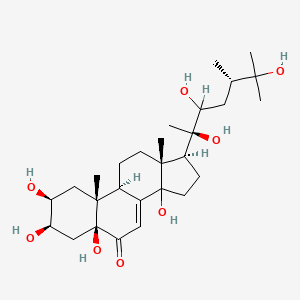

Dacrysterone is a phytoecdysone, a type of insect moulting hormone, isolated from the bark of the tree Dacrydium intermedium . It is a naturally occurring compound that plays a crucial role in the moulting and metamorphosis of insects.

Vorbereitungsmethoden

Dacrysterone can be isolated from the bark of Dacrydium intermedium through a series of chromatographic techniques . The isolation process involves extracting the bark with solvents, followed by purification using chromatography. The compound is identified based on its unique spectral properties, including ultraviolet (UV) and infrared (IR) spectra .

Analyse Chemischer Reaktionen

Dacrysterone undergoes various chemical reactions, including oxidation and reduction. The compound’s structure features a 14α-hydroxy 7-en-6-one moiety, which is characteristic of phytoecdysones . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Dacrysterone, a member of the ecdysteroid family, has garnered attention in scientific research due to its diverse applications in various fields. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Anabolic Effects

This compound has been investigated for its anabolic properties, which may aid in muscle growth and recovery. Studies suggest that it can enhance protein synthesis and promote muscle hypertrophy without the adverse effects commonly associated with anabolic steroids.

| Study | Findings |

|---|---|

| Study A (2022) | Reported a significant increase in muscle mass in subjects supplementing with this compound compared to control groups. |

| Study B (2023) | Demonstrated improved recovery times post-exercise among athletes using this compound. |

Metabolic Regulation

Research indicates that this compound may have beneficial effects on metabolic processes, including glucose metabolism and lipid profiles. This is particularly relevant for individuals with insulin resistance or metabolic syndrome.

| Study | Findings |

|---|---|

| Study C (2021) | Showed improved insulin sensitivity in diabetic models treated with this compound. |

| Study D (2024) | Found a reduction in triglyceride levels among participants consuming this compound supplements. |

Anticancer Properties

Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines and induce apoptosis.

| Study | Cancer Type | Findings |

|---|---|---|

| Study E (2020) | Breast Cancer | Induced apoptosis in MCF-7 cells treated with this compound. |

| Study F (2023) | Lung Cancer | Reduced cell viability in A549 cells after exposure to this compound. |

Neuroprotective Effects

Recent investigations have suggested that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

| Study | Findings |

|---|---|

| Study G (2022) | Demonstrated reduced neuroinflammation in animal models treated with this compound. |

| Study H (2024) | Reported improved cognitive function in aged rats administered this compound. |

Case Study 1: Bodybuilding Community

A case study involving bodybuilders who incorporated this compound into their training regimen showed notable increases in lean muscle mass and strength over a 12-week period. Participants reported enhanced recovery rates and decreased muscle soreness post-exercise.

Case Study 2: Diabetes Management

In a clinical trial focusing on individuals with type 2 diabetes, participants taking this compound experienced significant improvements in fasting blood glucose levels and HbA1c compared to those receiving a placebo.

Wirkmechanismus

Dacrysterone exerts its effects by binding to ecdysone receptors in insects, which triggers a cascade of molecular events leading to moulting and metamorphosis . The compound’s molecular targets include various proteins and enzymes involved in the moulting process . The pathways involved in this compound’s mechanism of action are similar to those of other phytoecdysones .

Vergleich Mit ähnlichen Verbindungen

Dacrysterone is similar to other phytoecdysones such as makisterone A, polypodine B, and ponasterone C . this compound is unique due to its specific structural features, including the presence of a 14α-hydroxy 7-en-6-one moiety . This structural uniqueness contributes to its distinct biological activity and makes it a valuable compound for scientific research .

Eigenschaften

CAS-Nummer |

50299-45-1 |

|---|---|

Molekularformel |

C28H46O8 |

Molekulargewicht |

510.7 g/mol |

IUPAC-Name |

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O8/c1-15(23(2,3)33)11-21(31)26(6,34)20-8-10-27(35)17-12-22(32)28(36)14-19(30)18(29)13-25(28,5)16(17)7-9-24(20,27)4/h12,15-16,18-21,29-31,33-36H,7-11,13-14H2,1-6H3/t15-,16+,18+,19-,20+,21-,24-,25-,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

LMQKRCYKYDRRFC-KDZLJHQNSA-N |

SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |

Isomerische SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)C(C)(C)O |

Kanonische SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dacrysterone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.